N,N'-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide)
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Overview
Description
2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE is a complex organic compound characterized by its chlorinated and nitro-substituted benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction of 2-chloro-5-nitrobenzoic acid with 4-aminophenol, followed by further reactions to introduce the phenoxy and benzamide groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.
4-Aminophenol: Another precursor used in the synthesis.
N-(4-{4-[(2-Chloro-5-nitrobenzoyl)amino]phenoxy}phenyl)benzamide: A structurally similar compound with potential similar applications.
Uniqueness
2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE is unique due to its specific combination of chlorinated and nitro-substituted benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C26H16Cl2N4O7 |
---|---|
Molecular Weight |
567.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenoxy]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C26H16Cl2N4O7/c27-23-11-5-17(31(35)36)13-21(23)25(33)29-15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)30-26(34)22-14-18(32(37)38)6-12-24(22)28/h1-14H,(H,29,33)(H,30,34) |
InChI Key |
ICFZMDCXGSUVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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